Aminomalamido-N,N'-diacetic Acid Trifluoroacetic Acid Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt typically involves the reaction of aminomalamido-N,N’-diacetic acid with trifluoroacetic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired salt. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aminomalamido-N,N’-diacetic Acid: The parent compound without the trifluoroacetic acid salt.
N,N’-Diacetic Acid Derivatives: Other derivatives with different substituents.
Trifluoroacetic Acid Salts: Compounds with similar trifluoroacetic acid salt structures.
Uniqueness
Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt is unique due to its specific combination of aminomalamido-N,N’-diacetic acid and trifluoroacetic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[[2-amino-3-(carboxymethylamino)-3-oxopropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6.C2HF3O2/c8-5(6(15)9-1-3(11)12)7(16)10-2-4(13)14;3-2(4,5)1(6)7/h5H,1-2,8H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSOBVFUZQLMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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